molecular formula C16H17NO4S B3055208 Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate CAS No. 63366-76-7

Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate

Cat. No. B3055208
CAS RN: 63366-76-7
M. Wt: 319.4 g/mol
InChI Key: UDLIDGRREQSGLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzyl chloride with sulfamoyl carboxylic acids in the presence of sodium hydroxide via a benzoylation reaction mechanism . The yields of the compounds synthesized using this method can range from 60% to 99% .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The ChemSpider database provides information on the molecular formula and mass of similar compounds . For example, “Benzyl 2-{[(4-methylphenyl)sulfonyl]oxy}propanoate” has a molecular formula of C17H18O5S, an average mass of 334.387 Da, and a monoisotopic mass of 334.087494 Da .

Scientific Research Applications

Synthesis in Organic Chemistry

Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate and its derivatives are prominently used in organic synthesis. For instance, derivatives of benzyl 2-[1-(benzyloxy)formamido]-2-deoxy-α-D-glucopyranoside with various protecting groups have been synthesized as starting materials for disaccharides (Wyss & Kiss, 1975). Another study demonstrates the synthesis of new sulfonamides with benzodioxane and acetamide moieties, indicating their potential as enzyme inhibitors (Abbasi et al., 2019).

Chemical Properties and Reactions

The compound and its related derivatives have been studied for their chemical properties and reactions. For example, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, a related compound, is known to cyclize in the presence of bases, forming specific substituted anilides (Ukrainets et al., 2014).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate have been synthesized for potential pharmacological uses. For instance, compounds based on this structure have been studied as α-glucosidase and acetylcholinesterase inhibitors, showing substantial inhibitory activity (Abbasi et al., 2019).

Inhibitory and Binding Studies

Compounds related to benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate have been explored for their inhibitory and binding properties. A study on sodium (E)-{N-[2-methyloxy-5-(2′,4′,6′-trimethoxy-styrylsulfonyl) methylenephenyl]amino}acetate, a structurally similar compound, showed its binding capabilities to albumin and enzymes, providing insights into drug-protein interactions (Cho et al., 2010).

Fluorescent Materials Development

The sulfonyl moiety in these compounds has been utilized in the development of fluorescent materials. 2,6-bis[aryl(alkyl)sulfonyl]anilines, for example, showed high fluorescence emissions in the solid state, underlining their potential in material sciences (Beppu et al., 2014).

Future Directions

The future directions for research on “Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate” could include further exploration of its synthesis, characterization, and potential applications. For example, related compounds have been assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .

properties

IUPAC Name

benzyl 2-[(4-methylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(19,20)17-11-16(18)21-12-14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLIDGRREQSGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297853
Record name benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate

CAS RN

63366-76-7
Record name NSC118529
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118529
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-P-TOSYLGLYCINE BENZYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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